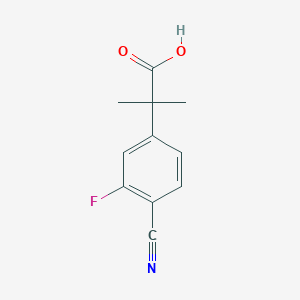

2-(4-Cyano-3-fluorophenyl)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

2-(4-cyano-3-fluorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-11(2,10(14)15)8-4-3-7(6-13)9(12)5-8/h3-5H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBCZIZIGPKQFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)C#N)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyano-3-fluorophenyl)-2-methylpropanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-cyano-3-fluorobenzonitrile and 2-methylpropanoic acid.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.

Solvents: Common solvents used in the synthesis include dimethylformamide (DMF) and tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of 2-(4-Cyano-3-fluorophenyl)-2-methylpropanoic acid may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors may also be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyano-3-fluorophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used for reduction.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

2-(4-Cyano-3-fluorophenyl)-2-methylpropanoic acid has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.

Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and metabolic pathways.

Industrial Applications: The compound is used in the production of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Cyano-3-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

Pathways Involved: The interaction with molecular targets can modulate various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound is compared below with key analogues based on substituent patterns and pharmacological profiles:

Table 1: Structural and Functional Comparisons

*Calculated based on analogous compounds due to incomplete data in evidence.

Key Observations:

Electron-Withdrawing Effects: The dual cyano and fluoro substituents in the target compound may enhance metabolic stability compared to single-substituent analogues like (2R)-3-(4-fluorophenyl)-2-methylpropanoic acid .

Carbamoyl vs. Cyano Groups: The methylcarbamoyl group in ’s compound offers hydrogen-bonding capacity, unlike the cyano group, which primarily exerts electronic effects .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physical Data

Key Findings:

- Lipophilicity : The target compound’s predicted logP (~2.1) suggests moderate membrane permeability, favorable for oral bioavailability compared to Bezafibrate (logP 4.5), which may suffer from poor solubility .

- Therapeutic Potential: Bezafibrate’s clinical efficacy in lipid modulation sets a benchmark for structurally related compounds. The target’s cyano-fluoro combination could improve target selectivity or reduce off-site effects .

Biological Activity

2-(4-Cyano-3-fluorophenyl)-2-methylpropanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and case studies.

- Molecular Formula : C11H10FNO2

- Molecular Weight : 207.20 g/mol

- CAS Number : 1314656-42-2

- Structure : The compound features a cyano group and a fluorine atom attached to a phenyl ring, along with a methylpropanoic acid moiety.

Synthesis

The synthesis of 2-(4-Cyano-3-fluorophenyl)-2-methylpropanoic acid typically involves several organic reactions, including:

- Formation of the Phenyl Ring : Utilizing cyano and fluorine substituents.

- Methylpropanoic Acid Addition : Integration of the carboxylic acid functional group.

The accessibility of starting materials makes this compound suitable for various research applications, particularly in drug development.

The biological activity of 2-(4-Cyano-3-fluorophenyl)-2-methylpropanoic acid is primarily attributed to its interaction with specific molecular targets, including:

- Enzymes : The compound may modulate enzyme activity through binding interactions influenced by the steric and electronic effects of its substituents.

- Receptors : It may act as an agonist or antagonist at certain receptor sites, affecting downstream signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that derivatives of similar compounds possess antimicrobial activity. While specific data on 2-(4-Cyano-3-fluorophenyl)-2-methylpropanoic acid is limited, its structural analogs have demonstrated effectiveness against various bacterial strains.

Anti-inflammatory Effects

The compound's mechanism may involve inhibition of pro-inflammatory pathways, potentially making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

- Case Study on Inhibition of Enzymatic Activity :

-

High-Throughput Screening for Drug Development :

- Research utilizing high-throughput experimentation (HTE) has focused on synthesizing similar compounds as potential inhibitors for various therapeutic targets, including cholesterol metabolism regulators like PCSK9. This approach highlights the relevance of structural modifications in enhancing biological activity .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid | C11H10FNO2 | Potential FXR partial agonist |

| 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]-2-methylpropanoic acid | C11H12ClFNO2 | Investigated for antimicrobial properties |

Q & A

Q. What are the common synthetic routes for preparing 2-(4-cyano-3-fluorophenyl)-2-methylpropanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling fluorophenyl precursors with propanoic acid derivatives. Key steps include:

- Starting Materials : Use 4-cyano-3-fluorobenzoic acid or halogenated intermediates (e.g., bromo/chloro derivatives) for nucleophilic substitution or cross-coupling reactions.

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to attach the cyano-fluorophenyl group to the methylpropanoic acid backbone .

- Reaction Optimization : Adjust temperature (80–120°C), solvent (DMF or THF), and base (K₂CO₃) to improve yield. Monitor via TLC or HPLC for intermediate purity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl ring protons at δ 7.2–7.8 ppm, methyl groups at δ 1.4–1.6 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (calculated for C₁₂H₁₁FNO₂: 220.08 g/mol) .

- X-ray Crystallography : Use SHELX software for crystal structure refinement if single crystals are obtained (e.g., confirming dihedral angles between aromatic and propanoic acid groups) .

Q. What are the typical impurities encountered during synthesis, and how can they be quantified?

- Methodological Answer : Common impurities include:

| Impurity Name | CAS Number | Source |

|---|---|---|

| 2-(4-Ethylphenyl)-propanoic Acid | 3585-52-2 | Side alkylation during coupling |

| 2-Hydroxy derivatives | 60057-62-7 | Oxidation byproducts |

- Quantification : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water, UV detection at 254 nm) with spiked impurity standards .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software). Discrepancies may arise from solvent effects or conformational flexibility.

- Dynamic NMR : For flexible substituents (e.g., methyl groups), variable-temperature NMR can reveal rotameric equilibria .

- Crystallographic Validation : If X-ray data conflicts with NMR, prioritize crystallography for rigid structures, as it provides unambiguous bond lengths/angles .

Q. What strategies are recommended for optimizing enantiomeric purity in asymmetric synthesis of this compound?

- Methodological Answer :

- Chiral Catalysts : Use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) during alkylation/arylation steps .

- Chromatographic Separation : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to isolate enantiomers.

- Kinetic Resolution : Monitor reaction progress with polarimetry or chiral SFC to favor the desired enantiomer .

Q. How can researchers investigate the compound's potential as an enzyme inhibitor, and what experimental models are suitable?

- Methodological Answer :

- In Vitro Assays : Use fluorogenic substrates or calorimetry (ITC) to measure binding affinity with target enzymes (e.g., cyclooxygenase or kinases).

- Molecular Docking : Perform docking studies (AutoDock Vina, Schrödinger Suite) using crystal structures of enzymes (PDB sources) to predict binding modes .

- Cell-Based Models : Test cytotoxicity and inhibitory effects in HEK293 or HepG2 cells, ensuring concentrations align with calculated IC₅₀ values .

Data Contradiction Analysis

Q. How should researchers address discrepancies between HPLC purity data and mass spectrometry results?

- Methodological Answer :

- Ionization Artifacts : Check for adduct formation (e.g., sodium/potassium) in MS; use softer ionization (APCI instead of ESI) if fragmentation occurs .

- HPLC Calibration : Verify column performance with certified reference standards. Consider using orthogonal methods (e.g., capillary electrophoresis) .

Safety and Handling Considerations

Q. What are the critical safety protocols for handling fluorinated aromatic compounds like this during laboratory synthesis?

- Methodological Answer :

- Skin Protection : Use nitrile gloves and lab coats; fluorophenyl compounds may penetrate latex .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., cyanide-containing byproducts) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.